(S)-(+)-1-Phenyl-1,2-ethanediol
Overview
Description
It belongs to the class of sodium channel blockers and is effective in treating various types of arrhythmias, including supraventricular and ventricular arrhythmias . Cifenline succinate also exhibits moderate calcium channel blocking effects and prolongs the action potential duration through its potassium channel blocking activity .
Preparation Methods
The preparation of cifenline succinate involves several synthetic routes and reaction conditions. One notable method includes the oxidation of 2,2-diphenylcyclopropylmethanol with 2-iodoxybenzoic acid in dimethylsulfoxide to form the corresponding aldehyde. This aldehyde is then treated with sodium chlorite, hydrogen peroxide, and sodium dihydrogen phosphate in acetonitrile-water to yield the acid compound. The final step involves condensation with ethylenediamine in the presence of benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate and triethylamine in dichloromethane to produce cifenline succinate .
Chemical Reactions Analysis
Cifenline succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert cifenline succinate into its alcohol derivatives.
Substitution: The imidazole ring in cifenline succinate can undergo substitution reactions with various reagents. Common reagents used in these reactions include 2-iodoxybenzoic acid, sodium chlorite, hydrogen peroxide, and ethylenediamine.
Scientific Research Applications
Cifenline succinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sodium channel blockers and their effects on ion channels.
Mechanism of Action
Cifenline succinate exerts its effects by blocking sodium channels, which are essential for the initiation and conduction of electrical impulses in the heart. By inhibiting these channels, cifenline succinate reduces the excitability of cardiac cells, thereby preventing abnormal heart rhythms . Additionally, it has moderate calcium channel blocking effects and prolongs the action potential duration through its potassium channel blocking activity . The primary molecular targets include various sodium channel subunits such as SCN1A, SCN2A, SCN3A, and SCN5A .
Comparison with Similar Compounds
Cifenline succinate is unique compared to other similar compounds due to its combined sodium, calcium, and potassium channel blocking activities. Similar compounds include:
Pituxate: Another gem-diphenyl cyclopropanyl drug with antiarrhythmic properties.
Ecipramidil: A compound with similar structural features and antiarrhythmic effects.
Disopyramide: A class Ia antiarrhythmic agent with similar sodium channel blocking activity but different pharmacokinetic properties.
Cifenline succinate stands out due to its broader range of ion channel blocking activities, making it a versatile agent in the treatment of various cardiac conditions.
Properties
IUPAC Name |
(1S)-1-phenylethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWNFMRSKOCEY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25779-13-9 | |
Record name | Styrene glycol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STYRENE GLYCOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IB2T1FT6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing (S)-PED?
A1: Several methods are employed for the synthesis of (S)-PED:
Q2: How can the efficiency of (S)-PED production be improved?
A2: Research has focused on optimizing several factors to enhance the efficiency of (S)-PED production:
Q3: What is known about the structure and function of (S)-carbonyl reductase (SCR) involved in (S)-PED synthesis?
A3: SCR, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, exhibits high specificity for NADPH as a cofactor. [, ] Crystallographic studies have revealed its tetrameric structure and provided insights into its active site architecture. [, ] Key amino acid residues involved in coenzyme binding and catalysis have been identified, and mutagenesis studies have demonstrated their impact on enzyme activity and enantioselectivity. [, ]
Q4: How does the coenzyme specificity of SCR affect (S)-PED production?
A4: The preference of SCR for NADPH over NADH presents a challenge for efficient (S)-PED production. Strategies to address this include co-expressing enzymes capable of NADPH regeneration, such as glucose dehydrogenase, or engineering SCR variants with altered coenzyme specificity. [, , ] The S67D/H68D mutation, for instance, successfully shifted the coenzyme preference of SCR from NADPH to NADH, demonstrating the potential for protein engineering to optimize biocatalysts. []
Q5: What are the major applications of (S)-PED?
A5: (S)-PED serves as a crucial chiral building block in the synthesis of various compounds, including pharmaceuticals, liquid crystals, and chiral biphosphines. [, , ] Its significance in asymmetric synthesis stems from the presence of two chiral centers, making it a versatile starting material for generating diverse stereochemically defined molecules.
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